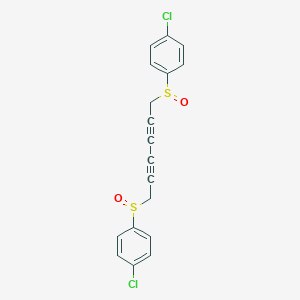
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a hexa-2,4-diyne backbone and two 4-chlorobenzene groups connected via disulfinyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) typically involves the following steps:
Formation of Hexa-2,4-diyne-1,6-diol: This intermediate can be prepared by reacting diacetylene with formaldehyde in the presence of a silver catalyst and a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar.
Introduction of Disulfinyl Groups: The hexa-2,4-diyne-1,6-diol is then reacted with sulfur-containing reagents to introduce disulfinyl groups.
Attachment of 4-Chlorobenzene Groups: Finally, the disulfinyl intermediate is coupled with 4-chlorobenzene groups under suitable conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfinyl groups to thiols or other sulfur-containing functionalities.
Substitution: The chlorobenzene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The disulfinyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfinyl)bis(4-chlorobenzene) is unique due to its disulfinyl linkages and the presence of chlorobenzene groups. These structural features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
88018-61-5 |
|---|---|
Molecular Formula |
C18H12Cl2O2S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-chloro-4-[6-(4-chlorophenyl)sulfinylhexa-2,4-diynylsulfinyl]benzene |
InChI |
InChI=1S/C18H12Cl2O2S2/c19-15-5-9-17(10-6-15)23(21)13-3-1-2-4-14-24(22)18-11-7-16(20)8-12-18/h5-12H,13-14H2 |
InChI Key |
SYDZQLNXPNUIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC#CC#CCS(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















